molecular formula C28H27Cl2N3O4 B1675641 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl- CAS No. 1103500-20-4

1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-

Cat. No. B1675641
M. Wt: 540.4 g/mol
InChI Key: RPVDFHPBGBMWID-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

A solution of 2M lithium hydroxide (1.2 mL, 2.46 mmol) is added to a solution of 6-{4-[5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-ylmethoxy]-piperidin-1-yl}-1-methyl-1H-indole-3-carboxylic acid methyl ester (195 mg, 351.7 μmoles) in 1,4-dioxane (5 mL) and the mixture is stirred at 80° C. overnight. The organic solvent is removed and HCl (1M) is added until the solution reaches pH 3-4. The solid is filtered and washed with water and acetonitrile to provide the title compound (165 mg, 87%) as a white solid. ES/MS m/z 540.0 (M+1).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
6-{4-[5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-ylmethoxy]-piperidin-1-yl}-1-methyl-1H-indole-3-carboxylic acid methyl ester
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]1[C:15]2[C:10](=[CH:11][C:12]([N:16]3[CH2:21][CH2:20][CH:19]([O:22][CH2:23][C:24]4[C:25]([C:32]5[C:37]([Cl:38])=[CH:36][CH:35]=[CH:34][C:33]=5[Cl:39])=[N:26][O:27][C:28]=4[CH:29]4[CH2:31][CH2:30]4)[CH2:18][CH2:17]3)=[CH:13][CH:14]=2)[N:9]([CH3:40])[CH:8]=1)=[O:6]>O1CCOCC1>[CH:29]1([C:28]2[O:27][N:26]=[C:25]([C:32]3[C:33]([Cl:39])=[CH:34][CH:35]=[CH:36][C:37]=3[Cl:38])[C:24]=2[CH2:23][O:22][CH:19]2[CH2:20][CH2:21][N:16]([C:12]3[CH:11]=[C:10]4[C:15]([C:7]([C:5]([OH:6])=[O:4])=[CH:8][N:9]4[CH3:40])=[CH:14][CH:13]=3)[CH2:17][CH2:18]2)[CH2:30][CH2:31]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
6-{4-[5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-ylmethoxy]-piperidin-1-yl}-1-methyl-1H-indole-3-carboxylic acid methyl ester
Quantity
195 mg
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC(=CC=C12)N1CCC(CC1)OCC=1C(=NOC1C1CC1)C1=C(C=CC=C1Cl)Cl)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent is removed
ADDITION
Type
ADDITION
Details
HCl (1M) is added until the solution
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water and acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1Cl)Cl)COC1CCN(CC1)C1=CC=C2C(=CN(C2=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.